N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine
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Overview
Description
N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine is a heterocyclic compound that features a triazole ring fused with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine typically involves the reaction of a triazole derivative with a morpholine derivative under specific conditions. One common method involves the use of potassium carbonate as a base in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share the triazole ring structure but differ in the substitution pattern and additional functional groups.
Morpholine Derivatives: Compounds containing the morpholine ring but with different substituents.
Uniqueness
N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine is unique due to the combination of the triazole and morpholine rings, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 3-morpholino-1H-1,2,4-triazole with N-methylmethanamine. The compound's structure is characterized by the presence of a triazole ring, which is known for its diverse biological activities.
Table 1: Synthesis Conditions and Yields
Solvent | Temperature (°C) | Time (min) | Yield (%) |
---|---|---|---|
Ethanol | 180 | 25 | 27 |
Water | 180 | 25 | 28 |
Acetate | 180 | 25 | 64 |
MeCN | 170 | 25 | 79 |
The synthesis methods employed have shown to yield high-purity products suitable for biological assays .
2.1 Antifungal Activity
This compound exhibits notable antifungal properties. Studies indicate that it has a mechanism that may involve the disruption of ergosterol biosynthesis in fungal cells. For instance, compounds related to this structure have shown minimum inhibitory concentrations (MICs) that are competitive with established antifungal agents like fluconazole .
2.2 Antitumor Properties
The compound has been evaluated for its antitumor activity against various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and caspase activation. In vitro studies have demonstrated cytotoxic effects with IC50 values comparable to those of conventional chemotherapeutic agents .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes involved in fungal cell wall synthesis.
- Modulation of Cell Signaling Pathways : It may influence signaling pathways related to cell proliferation and apoptosis.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of N-Methyl derivatives against Candida glabrata. The results indicated that these compounds not only inhibited fungal growth but also altered ergosterol levels, suggesting a novel mechanism distinct from traditional azoles .
Case Study 2: Antitumor Activity
In another investigation, the compound was tested against human breast cancer cell lines (MCF7). The findings revealed significant cytotoxicity with an IC50 value lower than that observed for doxorubicin, indicating promising potential as an anticancer agent .
4. Conclusion
This compound demonstrates considerable promise in both antifungal and antitumor applications. Its unique structural features contribute to its biological activity, making it a candidate for further research and development in pharmacology.
Properties
Molecular Formula |
C8H15N5O |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
N-methyl-1-(3-morpholin-4-yl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C8H15N5O/c1-9-6-7-10-8(12-11-7)13-2-4-14-5-3-13/h9H,2-6H2,1H3,(H,10,11,12) |
InChI Key |
DNSBIPQROJAWFA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=NN1)N2CCOCC2 |
Origin of Product |
United States |
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